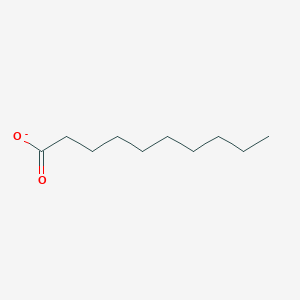

Decanoate

Description

Propriétés

Formule moléculaire |

C10H19O2- |

|---|---|

Poids moléculaire |

171.26 g/mol |

Nom IUPAC |

decanoate |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/p-1 |

Clé InChI |

GHVNFZFCNZKVNT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Whitepaper: The Decanoate Ester Prodrug Strategy for Long-Acting Injectable Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long-acting injectable (LAI) formulations are a critical drug delivery strategy for improving patient adherence and therapeutic outcomes in the management of chronic diseases. The use of decanoate esters as a prodrug approach is a well-established and highly successful method for achieving sustained drug release over weeks to months from a single injection. This technical guide provides an in-depth examination of the mechanism of action, pharmacokinetic principles, and key experimental methodologies associated with this compound ester-based LAIs. By reversibly modifying a parent drug with a lipophilic this compound moiety, this strategy leverages the formation of an intramuscular or subcutaneous depot from which the prodrug is slowly released and subsequently hydrolyzed by endogenous esterases to liberate the active pharmaceutical ingredient. This paper will detail the physicochemical principles, present comparative pharmacokinetic data, outline experimental protocols for evaluation, and provide visualizations of the key processes involved.

Introduction to Long-Acting Injectables

The challenge of patient non-adherence to prescribed medication regimens is a significant barrier to effective treatment, particularly for chronic conditions such as schizophrenia, bipolar disorder, and substance abuse disorders.[1] Long-acting injectable formulations are designed to address this challenge by providing sustained therapeutic drug concentrations over extended periods, thereby reducing dosing frequency and improving patient compliance.[1][2] One of the most successful and widely implemented strategies for developing LAIs is the creation of lipophilic prodrugs through esterification with fatty acids.[3] The this compound ester, a ten-carbon fatty acid chain, is frequently employed for this purpose, creating prodrugs like haloperidol this compound and fluphenazine this compound.[3][4][5]

The this compound Ester Prodrug: Mechanism of Action

The efficacy of the this compound ester strategy hinges on a multi-step process that transforms a systemically administered drug into a long-acting therapeutic agent. This process is governed by the physicochemical properties of the prodrug and its interaction with the physiological environment at the injection site.

Physicochemical Alterations and Depot Formation

The covalent attachment of the highly lipophilic this compound chain to a parent drug molecule dramatically increases its lipid solubility.[3] These ester prodrugs are typically formulated as sterile solutions in a biocompatible oil vehicle, such as sesame oil.[6][7][8] Upon deep intramuscular injection, this oily solution forms a localized, drug-rich depot within the muscle tissue.[7][9] The high lipophilicity of the this compound prodrug ensures that it preferentially remains within this oil-based reservoir rather than rapidly partitioning into the surrounding aqueous environment of the interstitial fluid and blood.[3][9]

Rate-Limiting Release and Enzymatic Cleavage

The slow and sustained therapeutic effect is achieved through two key rate-limiting steps:

-

Partitioning and Diffusion: The this compound ester prodrug must first slowly partition from the oil depot into the surrounding aqueous biological fluids.[3][9] The rate of this process is governed by the prodrug's oil-water partition coefficient; a higher lipophilicity leads to slower release.[3]

-

Enzymatic Hydrolysis: Once in the aqueous phase, the ester bond of the prodrug is cleaved by endogenous enzymes, primarily carboxylesterases, which are present in the blood, liver, and other tissues.[9][10] This hydrolysis reaction releases the active parent drug and decanoic acid, a natural fatty acid that is subsequently metabolized.[9][11][12]

Pharmacokinetics of this compound Esters

The conversion of a parent drug to a this compound ester profoundly alters its pharmacokinetic profile, characterized by delayed and reduced peak plasma concentrations, and a significantly extended elimination half-life.

Comparative Pharmacokinetic Data

The tables below summarize the pharmacokinetic parameters for representative antipsychotic drugs and their corresponding this compound ester formulations. The data illustrates the dramatic extension in half-life and the smoothing of the plasma concentration-time profile achieved with the this compound prodrug strategy.

Table 1: Pharmacokinetic Comparison of Fluphenazine and Fluphenazine this compound

| Parameter | Fluphenazine (Oral) | Fluphenazine this compound (IM) | Reference(s) |

| Time to Peak (Tmax) | ~2 hours | ~4-6 hours (initial peak) | [7] |

| Elimination Half-life (t½) | ~14-16 hours | ~7-10 days | [7] |

| Dosing Frequency | Multiple times per day | Every 2-4 weeks | [5][12] |

Table 2: Pharmacokinetic Comparison of Haloperidol and Haloperidol this compound

| Parameter | Haloperidol (Oral) | Haloperidol this compound (IM) | Reference(s) |

| Time to Peak (Tmax) | 2-6 hours | 3-9 days | [6] |

| Elimination Half-life (t½) | ~24 hours | ~3 weeks | [4] |

| Dosing Frequency | Daily | Every 4 weeks | [14] |

Table 3: Pharmacokinetic Parameters of Nandrolone this compound (IM Injection)

| Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (days) | Reference(s) |

| 50 mg | 2.14 | 30 | ~7-12 | [15] |

| 100 mg | 4.26 | 30 | ~7-12 | [15] |

| 150 mg | 5.16 | 72 | ~7-12 | [15] |

Key Experimental Protocols

The development and evaluation of this compound ester prodrugs involve a series of well-defined experimental procedures, from chemical synthesis to in vivo pharmacokinetic assessment.

Protocol: Synthesis of a this compound Ester Prodrug

This protocol provides a general method for the esterification of a parent drug containing a hydroxyl group with decanoyl chloride.

-

Reactant Preparation: Dissolve the parent drug (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) to act as an acid scavenger.

-

Acylation: Cool the solution in an ice bath (0 °C). Add decanoyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound ester.[16]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical parallel design study to evaluate the pharmacokinetics of a novel this compound ester LAI.[17]

-

Animal Model: Utilize male Sprague-Dawley rats (n=5-6 per group), weighing 250-300g. Acclimate the animals for at least one week prior to the study.

-

Formulation Preparation: Prepare the this compound ester prodrug in a sterile sesame oil vehicle at the desired concentration. Prepare the parent drug in a suitable vehicle for the control group (e.g., saline with a co-solvent for intravenous or oral administration).

-

Dosing and Administration:

-

LAI Group: Administer a single dose of the this compound ester formulation via deep intramuscular injection into the gluteal muscle.[11]

-

Control Group: Administer the parent drug via the intended clinical route (e.g., oral gavage or IV bolus).

-

-

Blood Sampling: Collect serial blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 1, 4, 8, 24 hours, and days 2, 4, 7, 14, 21, 28).[17]

-

Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

-

Bioanalysis:

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to isolate the drug and an internal standard.

-

Quantification: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the plasma concentrations of both the prodrug and the active parent drug.

-

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life (t½).[17]

Visualization of Enzymatic Cleavage

The bioactivation of the this compound prodrug is a critical step in its mechanism of action. The following diagram illustrates the hydrolysis of the ester linkage by a carboxylesterase enzyme, which regenerates the active parent drug.

Conclusion

The this compound ester prodrug strategy remains a cornerstone of long-acting injectable drug development. By leveraging fundamental principles of physicochemical modification and enzymatic activation, this approach successfully converts short-acting drugs into therapies that can be administered on a monthly or bi-monthly basis. This significantly enhances patient convenience and adherence, leading to improved management of chronic diseases. The methodologies for synthesizing and evaluating these prodrugs are well-established, providing a clear pathway for the development of new and improved LAI formulations. A thorough understanding of the interplay between formulation, depot formation, drug release, and pharmacokinetics is essential for scientists and researchers working to expand the application of this powerful drug delivery platform.

References

- 1. Investigation of Long-acting Antiretroviral Nanoformulation Pharmacokinetics Using Experimental and Computational Methods - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 2. Item - Multiscale Simulations and Pharmacokinetic Modeling of Long-Acting Injectable Delivery Systems - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Haloperidol this compound? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Haloperidol this compound [dailymed.nlm.nih.gov]

- 7. Fluphenazine - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Enzymatic hydrolysis of atracurium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Articles [globalrx.com]

- 12. Articles [globalrx.com]

- 13. pqri.org [pqri.org]

- 14. What is Haloperidol this compound used for? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fda.gov [fda.gov]

The Pivotal Role of Decanoate in Prodrug Design for Long-Acting Injectables: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of long-acting injectable (LAI) drug formulations represents a significant advancement in improving patient adherence and therapeutic outcomes for chronic diseases. A key strategy in the design of LAIs is the prodrug approach, wherein a lipophilic moiety is transiently attached to a parent drug to modify its pharmacokinetic profile. Among the various promoieties, the decanoate ester has emerged as a cornerstone in the development of successful LAI prodrugs. This technical guide provides an in-depth exploration of the role of this compound in prodrug design, covering its mechanism of action, impact on pharmacokinetics, and applications. Detailed experimental protocols for the synthesis and evaluation of this compound prodrugs are provided, alongside a quantitative comparison of the pharmacokinetic parameters of this compound prodrugs and their parent compounds.

Introduction: The Need for Long-Acting Formulations

Medication non-adherence is a critical challenge in the management of chronic conditions, leading to suboptimal clinical outcomes and increased healthcare costs. Long-acting injectable formulations address this challenge by providing sustained therapeutic drug concentrations over extended periods, ranging from weeks to months, following a single administration. This reduces the burden of frequent dosing on patients, thereby improving compliance.

The prodrug strategy is a fundamental technology underpinning many LAIs. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. By chemically modifying a drug with a promoiety, its physicochemical properties, such as lipophilicity, can be tailored to achieve a desired pharmacokinetic profile.

The this compound Moiety: A Key Enabler of Sustained Release

This compound, the ester derived from decanoic acid (a ten-carbon saturated fatty acid), is a widely utilized promoiety in the design of LAI prodrugs. Its primary role is to significantly increase the lipophilicity of the parent drug.

Mechanism of Action

The mechanism by which this compound prodrugs achieve sustained release is a multi-step process initiated upon intramuscular injection:

-

Depot Formation: The highly lipophilic this compound prodrug, typically formulated in a sterile oil vehicle (e.g., sesame oil), forms a depot within the muscle tissue at the site of injection.[1]

-

Slow Release from Depot: Due to its high lipophilicity, the prodrug has a low tendency to partition from the oil vehicle into the aqueous environment of the surrounding tissue. This slow partitioning from the depot is the rate-limiting step for drug release.

-

Enzymatic Hydrolysis: Once in the systemic circulation, the this compound ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in the blood and liver, releasing the active parent drug and decanoic acid, a naturally occurring fatty acid.[1]

This entire process ensures a slow and continuous supply of the active drug to the systemic circulation, maintaining therapeutic concentrations for an extended duration.

Quantitative Impact on Pharmacokinetics

The conjugation of a this compound moiety dramatically alters the pharmacokinetic profile of a drug, transforming a short-acting compound into a long-acting therapeutic agent. The following tables summarize the comparative pharmacokinetic parameters of several parent drugs and their corresponding this compound prodrugs.

Table 1: Pharmacokinetic Profile of Haloperidol vs. Haloperidol this compound

| Parameter | Oral Haloperidol | Haloperidol this compound (IM) |

| Time to Peak (Tmax) | 2-6 hours | ~6 days[2] |

| Elimination Half-life (t½) | 12-38 hours | ~3 weeks[2] |

| Dosing Frequency | Daily | Every 4 weeks |

Table 2: Pharmacokinetic Profile of Fluphenazine vs. Fluphenazine this compound

| Parameter | Oral Fluphenazine | Fluphenazine this compound (IM) |

| Time to Peak (Tmax) | 1.5-2 hours | ~24 hours[3] |

| Elimination Half-life (t½) | ~15-30 hours | ~7-10 days (after a single dose)[4] |

| Dosing Frequency | 2-3 times daily | Every 2-4 weeks |

Table 3: Pharmacokinetic Profile of Nandrolone vs. Nandrolone this compound

| Parameter | Nandrolone (IM) | Nandrolone this compound (IM) |

| Time to Peak (Tmax) | Rapid | 24-48 hours (peak nandrolone levels)[1] |

| Elimination Half-life (t½) | < 4.3 hours[1] | 6-12 days (for the ester)[1] |

| Dosing Frequency | Not practical for therapeutic use | Every 2-4 weeks[1] |

Experimental Protocols

The development of this compound prodrugs involves a series of key experimental stages, from synthesis and characterization to in vitro and in vivo evaluation.

Synthesis and Characterization of this compound Prodrugs

Objective: To chemically synthesize the this compound ester of a parent drug containing a hydroxyl or other suitable functional group and to confirm its identity and purity.

General Protocol for Synthesis (Esterification):

-

Method 1: Using Decanoyl Chloride

-

Dissolve the parent drug (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon).

-

Add a base (e.g., triethylamine, pyridine; 2-5 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add decanoyl chloride (1.5-2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Method 2: Enzymatic Synthesis (A Greener Approach)

-

Dissolve the parent drug (e.g., Fluphenazine; 1 equivalent) in a suitable organic solvent (e.g., diethyl ether).[5]

-

Add decanoic acid (1 equivalent) to the solution.[5]

-

Add an immobilized lipase enzyme (e.g., Candida antarctica Lipase B, CALB).[5]

-

Stir the reaction mixture at room temperature for an appropriate duration, monitoring by HPLC.[5]

-

Upon completion, filter off the enzyme.

-

Concentrate the filtrate and purify the product by column chromatography.[5]

-

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the ester linkage and the overall structure of the prodrug.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized prodrug.

-

Elemental Analysis: To confirm the elemental composition of the prodrug.

-

HPLC: To assess the purity of the final product.

In Vitro Hydrolysis Studies

Objective: To evaluate the rate of conversion of the this compound prodrug back to the parent drug in the presence of esterase enzymes.

Protocol using Porcine Liver Esterase (PLE):

-

Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., acetonitrile).

-

Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of Porcine Liver Esterase (PLE) in the buffer.

-

Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to the PLE solution, pre-warmed to 37°C.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the enzymatic reaction by adding an excess of a water-miscible organic solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the concentrations of the prodrug and the parent drug using a validated HPLC method.

-

Calculate the rate of hydrolysis.

In Vivo Pharmacokinetic Evaluation

Objective: To determine the pharmacokinetic profile of the this compound prodrug and the released parent drug following intramuscular administration in an animal model.

Protocol in a Rat Model:

-

Acclimatize male Sprague-Dawley rats for at least one week before the study.

-

Prepare the this compound prodrug formulation in a sterile oil vehicle (e.g., sesame oil) at the desired concentration.

-

Administer a single intramuscular injection of the prodrug formulation into the gluteal muscle of the rats.

-

Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then daily or every other day for several weeks).

-

Process the blood samples to obtain plasma.

-

Extract the prodrug and parent drug from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Quantify the concentrations of the prodrug and parent drug in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Mandatory Visualizations

Signaling Pathways of Parent Drugs

Many drugs formulated as this compound prodrugs act on specific signaling pathways. For instance, antipsychotics like haloperidol and fluphenazine are dopamine D2 receptor antagonists, while anabolic steroids like nandrolone act via the androgen receptor.

Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism by Haloperidol.

Caption: Androgen Receptor Signaling Pathway Activated by Nandrolone.

Experimental and Logical Workflows

Caption: Workflow for the Development of a this compound Prodrug.

Caption: Logical Relationship in this compound Prodrug Design.

Conclusion

The use of a this compound promoiety is a proven and highly effective strategy in the design and development of long-acting injectable prodrugs. By significantly increasing the lipophilicity of the parent drug, the this compound ester enables the formation of an intramuscular depot from which the prodrug is slowly released and subsequently hydrolyzed to the active compound. This approach leads to a dramatic extension of the drug's duration of action, transforming daily oral medications into formulations that can be administered every few weeks to months. The well-established chemistry, predictable pharmacokinetic outcomes, and successful clinical translation of numerous this compound prodrugs underscore the pivotal and enduring role of this approach in modern drug delivery. For researchers and developers, the principles and methodologies outlined in this guide provide a solid foundation for the continued innovation of long-acting therapies to improve patient care.

References

Pharmacokinetic Profile of Decanoate-Based Therapeutics: An In-Depth Technical Guide

Abstract

Decanoate-based therapeutics represent a cornerstone of long-acting injectable (LAI) drug delivery, primarily utilized for medications requiring consistent, long-term administration for chronic conditions such as schizophrenia, psychosis, and hormonal deficiencies.[1][2] This strategy involves the esterification of an active pharmaceutical ingredient (API) with decanoic acid, a ten-carbon fatty acid. This modification significantly increases the lipophilicity of the drug, enabling its formulation as an oil-based depot for intramuscular injection.[3] Following administration, the this compound ester is slowly released from the muscle tissue and subsequently hydrolyzed by endogenous esterases to liberate the active parent drug. This process results in sustained plasma concentrations over several weeks, improving patient adherence and reducing the frequency of dosing.[1][4] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound-based therapeutics, presents key pharmacokinetic data in a comparative format, details common experimental protocols, and visualizes the underlying processes.

The this compound Prodrug Strategy: Mechanism of Sustained Release

The fundamental principle of this compound-based LAIs is to create a prodrug that, when injected intramuscularly in an oil vehicle (e.g., sesame or coconut oil), forms a localized depot within the muscle tissue.[5][6][7] The high lipophilicity of the this compound ester ensures that it partitions into the oil phase and is only gradually released into the surrounding interstitial fluid as the oil vehicle disperses.

This slow release from the depot into the systemic circulation is the rate-limiting step in the drug's overall pharmacokinetic profile. This characteristic gives rise to a phenomenon known as "flip-flop kinetics," where the rate of absorption is significantly slower than the rate of elimination.[8][9] Consequently, the apparent terminal half-life of the drug is dictated by the slow absorption phase rather than its intrinsic elimination half-life.

Once the esterified drug enters circulation, it is rapidly hydrolyzed by carboxylesterases present in blood and tissues, releasing the pharmacologically active parent drug and decanoic acid.[4][10][11] The decanoic acid byproduct enters the body's natural fatty acid metabolic pathways.[11] The lymphatic system may also play a role in the absorption of these highly lipophilic compounds from the injection site.[12][13]

Pharmacokinetic Profiles of Key this compound Therapeutics

The pharmacokinetic parameters of this compound therapeutics vary depending on the parent drug's properties. However, they are all characterized by a delayed time to maximum concentration (Tmax) and a prolonged elimination half-life (t½) compared to their oral counterparts. The following tables summarize key pharmacokinetic data for commonly used this compound-based drugs.

Table 1: Pharmacokinetic Parameters of Antipsychotic Decanoates

| Drug | Typical Dose & Frequency | Tmax (Time to Peak Concentration) | Apparent Half-Life (t½) | Time to Steady State | Citations |

| Haloperidol this compound | 50-200 mg every 4 weeks | 4-11 days | ~3 weeks | ~3 months | [8][10][14] |

| Fluphenazine this compound | 12.5-50 mg every 2-4 weeks | 4-6 hours (initial peak) | 7-10 days (single dose), increases with multiple doses | ~4-8 weeks | [5][15][16] |

| Zuclopenthixol this compound | 200-400 mg every 2-4 weeks | ~1 week | ~19 days | 8-12 weeks | [6][17][18] |

Table 2: Pharmacokinetic Parameters of Anabolic/Androgenic Decanoates

| Drug | Typical Dose & Frequency | Tmax (Time to Peak Concentration) | Apparent Half-Life (t½) | Notes | Citations |

| Nandrolone this compound | 50-200 mg every 2-4 weeks | 1.25 - 3 days | 6-12 days | Half-life for release from depot is ~6 days. | [19][20][21][22] |

| Testosterone this compound | 100-250 mg every 2-4 weeks | ~1 week | 7-12 days | Often used in combination with other testosterone esters. | [23][24][25] |

Metabolism: The Central Role of Esterase Hydrolysis

The biotransformation of a this compound prodrug to its active form is a critical metabolic step. This reaction is a simple hydrolysis of the ester bond, catalyzed by carboxylesterases.

Studies have shown that this hydrolysis occurs rapidly once the prodrug enters the systemic circulation. While carboxylesterases are abundant in the liver and intestines, the conversion also takes place in the blood.[11] Interestingly, the interaction of the lipophilic this compound ester with plasma proteins like albumin can protect it from enzymatic hydrolysis, potentially influencing its metabolic rate.[26]

Experimental Protocols for Pharmacokinetic Assessment

Determining the pharmacokinetic profile of a this compound-based therapeutic requires specific clinical study designs that account for its long-acting nature.

General Methodology

A typical pharmacokinetic study for a this compound LAI involves a single-dose or multiple-dose (to assess steady-state) design in a cohort of healthy volunteers or the target patient population.[21][27]

-

Subject Recruitment: Participants are screened for inclusion/exclusion criteria. For patient studies, individuals are often stabilized on the oral form of the medication before switching to the LAI.[28]

-

Drug Administration: A single, specified dose of the this compound therapeutic is administered via deep intramuscular injection into the gluteal or deltoid muscle.[1]

-

Sample Collection: Due to the long half-life, a sparse and extended blood sampling schedule is employed. Venous blood samples are collected at pre-defined time points, which may include:

-

Bioanalytical Analysis: Plasma concentrations of the parent drug (and potentially the ester prodrug and key metabolites) are quantified using a validated, sensitive, and specific assay, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][29]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent terminal half-life (t½).[30]

Conclusion

The this compound ester prodrug strategy is a highly effective and well-established method for creating long-acting injectable therapeutics. The key to their pharmacokinetic profile is the formation of an intramuscular depot that results in a slow, sustained absorption process, which becomes the rate-limiting step for drug delivery. This leads to stable, prolonged plasma concentrations of the active drug, offering significant clinical advantages in the management of chronic diseases by improving medication adherence and reducing the burden of daily dosing. A thorough understanding of these pharmacokinetic principles is essential for drug development professionals in optimizing dosing regimens and for clinicians in managing patient therapy effectively.

References

- 1. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Fluphenazine this compound? [synapse.patsnap.com]

- 5. Fluphenazine - Wikipedia [en.wikipedia.org]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nandrolone this compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetics of Haloperidol this compound in Rats [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. Single-dose pharmacokinetics of fluphenazine after fluphenazine this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mentalhealth.com [mentalhealth.com]

- 17. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. psychiatry.ru [psychiatry.ru]

- 19. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nandrolone this compound - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Investigation of a novel preparation of testosterone this compound in men: pharmacokinetics and spermatogenic suppression with etonogestrel implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bloomtechz.com [bloomtechz.com]

- 25. grokipedia.com [grokipedia.com]

- 26. Enzymatic hydrolysis of haloperidol this compound and its inhibition by proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 28. Pharmacokinetics and tolerability of long-acting risperidone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. auajournals.org [auajournals.org]

- 30. Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoate as a Lipophilic Tail in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of pharmacologically active molecules is a cornerstone of drug development. One highly effective strategy for optimizing drug delivery and enhancing therapeutic efficacy is the introduction of a lipophilic tail. Among the various lipophilic moieties utilized, the decanoate group—a ten-carbon fatty acid ester—has proven to be particularly valuable. This technical guide provides a comprehensive overview of the role of this compound as a lipophilic tail, focusing on its impact on physicochemical properties, pharmacokinetics, and therapeutic applications. Through detailed data, experimental protocols, and visual workflows, this guide serves as a resource for researchers engaged in the design and development of long-acting injectable (LAI) drug formulations.

The primary application of this compound esterification is the creation of "depot" injections, where the highly lipophilic prodrug is dissolved in a sterile oil vehicle, typically sesame oil.[1][2] Following deep intramuscular injection, this oily solution forms a localized reservoir from which the drug is slowly released into the systemic circulation. The rate-limiting step for drug availability becomes the partitioning of the this compound ester from the oil phase into the aqueous environment of the surrounding tissue and its subsequent enzymatic hydrolysis by esterases to release the active parent drug.[3] This mechanism dramatically extends the drug's duration of action, allowing for dosing intervals of several weeks and thereby improving patient compliance, a critical factor in the management of chronic conditions such as schizophrenia.[4]

This guide will explore the synthesis, physicochemical properties, and therapeutic applications of several key drugs that utilize the this compound tail, including the antipsychotics fluphenazine, haloperidol, and zuclopenthixol, as well as the anabolic steroid nandrolone.

Physicochemical Properties of this compound Prodrugs

The addition of a this compound tail significantly alters the physicochemical properties of a parent drug, most notably its lipophilicity and aqueous solubility. This transformation is the fundamental principle behind the development of long-acting injectable formulations.

Data Presentation: Physicochemical Properties

| Drug | Form | Molecular Weight ( g/mol ) | Calculated logP (CLogP) | Aqueous Solubility | Plasma Protein Binding (%) |

| Fluphenazine | Parent Drug | 437.53 | 4.8 | Sparingly soluble | ~99% |

| This compound Ester | 591.78 | 8.9 | Practically insoluble in water | >90% | |

| Haloperidol | Parent Drug | 375.86 | 4.3 | Very slightly soluble in water (1.4 mg/100 mL)[5] | 89-93%[6] |

| This compound Ester | 530.13 | 7.9 | Almost insoluble in water (0.01 mg/mL)[1][7] | >90% | |

| Zuclopenthixol | Parent Drug | 400.97 | 5.6 | Very slightly soluble in water | ~98%[8] |

| This compound Ester | 555.21 | 9.7 | Very slightly soluble in water[9] | >90% | |

| Nandrolone | Parent Drug | 274.4 | 2.6 | Practically insoluble in water[10] | Low affinity for SHBG (~5% of testosterone)[11] |

| This compound Ester | 428.65 | 6.5 | Practically insoluble in water (0.664 mg/L at 37°C)[12] | N/A (prodrug) |

Note: CLogP values are estimations and can vary between different calculation algorithms. Experimental logP values may differ. Aqueous solubility is described qualitatively when precise quantitative data is unavailable in the searched sources.

Synthesis of this compound Prodrugs

The synthesis of this compound prodrugs typically involves the esterification of a hydroxyl or other suitable functional group on the parent drug molecule with decanoyl chloride or decanoic acid.

Experimental Protocol: Synthesis of Fluphenazine this compound

This protocol describes a green chemistry approach using an enzymatic catalyst.

Materials:

-

Fluphenazine

-

Decanoic acid

-

Lipase B from Candida antarctica (CALB), immobilized

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve fluphenazine (2g, 0.00457 moles) in diethyl ether (30 mL) at 25-30°C with stirring until a clear solution is obtained (approximately 15 minutes).

-

To this solution, add decanoic acid (0.79g, 0.00457 moles) and immobilized CALB enzyme (1g).

-

Stir the resulting suspension at 25-30°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until completion.

-

Upon completion, filter the enzyme from the reaction mixture.

-

Evaporate the diethyl ether under reduced pressure to yield fluphenazine this compound.

-

The product can be further purified by column chromatography if necessary.

Experimental Protocol: Synthesis of Haloperidol this compound

Materials:

-

Haloperidol

-

Decanoyl chloride

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH3CN)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

-

Combine haloperidol (1.0 mmol), decanoyl chloride (2.0 mmol), DMAP (0.1 mmol), and triethylamine (5.0 mmol) in acetonitrile (10 mL) in a round-bottom flask under an argon atmosphere.

-

Stir the mixture at 80°C for 24 hours.

-

After cooling, add saturated sodium bicarbonate solution to the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain haloperidol this compound.

Experimental Protocol: Synthesis of Zuclopenthixol this compound

Materials:

-

Zuclopenthixol

-

Decanoyl chloride

-

Dichloromethane

-

Ethyl acetate

-

Hydrogen chloride in ethyl acetate solution

-

Standard laboratory glassware and reflux apparatus

Procedure: [1]

-

Dissolve purified zuclopenthixol (50.00 g, 0.125 mol) in 500 mL of dichloromethane.

-

Add decanoyl chloride (28.60 g, 0.150 mol) dropwise at room temperature.

-

Reflux the reaction mixture and monitor for completion using TLC.[1]

-

Once the reaction is complete, remove the solvent by distillation under reduced pressure.[1]

-

Dissolve the residue in 300 mL of ethyl acetate and add an ethyl acetate solution containing hydrogen chloride to adjust the pH to 3-4.[1]

-

Cool the solution to induce precipitation, then filter and vacuum-dry the product to obtain zuclopenthixol this compound dihydrochloride.[1]

Signaling Pathways and Experimental Workflows

The therapeutic effects of antipsychotic this compound prodrugs are mediated by the parent drug's interaction with specific neurotransmitter receptors. Understanding these pathways and the workflows to evaluate these drugs is crucial for their development and clinical application.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The antipsychotic effects of fluphenazine, haloperidol, and zuclopenthixol are primarily attributed to their antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.

Experimental Workflow: Prodrug Synthesis and In Vitro Evaluation

The development of a this compound prodrug involves a systematic workflow from synthesis to in vitro characterization.

Experimental Workflow: In Vivo Efficacy Testing of Long-Acting Antipsychotics

Animal models are essential for evaluating the in vivo performance of long-acting injectable formulations.

Detailed Methodologies for Key Experiments

Experimental Protocol: Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Centrifuge

-

Vortex mixer

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated PBS.

-

Equilibration: Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phases. Analyze the concentration of the test compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Protocol: Determination of logP (HPLC Method)

This is an indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Materials:

-

Test compound

-

A series of reference compounds with known logP values

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixtures)

Procedure: [6]

-

Standard Curve Generation:

-

Inject each reference compound onto the C18 column under isocratic mobile phase conditions.

-

Record the retention time (t_R) for each reference compound.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot the log(k') values against the known logP values of the reference compounds to generate a linear calibration curve.

-

-

Sample Analysis:

-

Inject the test compound under the same HPLC conditions used for the standards.

-

Determine its retention time and calculate its log(k') value.

-

-

logP Determination:

-

Using the equation of the linear regression from the standard curve, calculate the logP of the test compound from its log(k') value.

-

Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay

This assay evaluates the rate at which the this compound ester is cleaved to release the active parent drug in the presence of enzymes.

Materials:

-

This compound prodrug

-

Human or animal plasma or liver microsomes (as a source of esterases)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS/MS system for quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, pre-incubate the plasma or liver microsome suspension in phosphate buffer at 37°C.

-

Initiation: Add a small volume of a stock solution of the this compound prodrug to the reaction mixture to initiate the hydrolysis reaction.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant by HPLC or LC-MS/MS to determine the concentrations of both the remaining this compound prodrug and the newly formed parent drug at each time point.

-

Data Analysis: Plot the concentration of the prodrug versus time to determine the rate of hydrolysis and the half-life of the prodrug under these in vitro conditions.

Conclusion

The use of a this compound lipophilic tail is a well-established and highly effective strategy in medicinal chemistry for the development of long-acting injectable medications. By significantly increasing lipophilicity and reducing aqueous solubility, this prodrug approach enables the formulation of depot injections that provide sustained release of the active pharmaceutical ingredient over several weeks. This guide has provided a detailed technical overview of the principles, synthesis, and evaluation of this compound-based prodrugs, with a focus on key antipsychotic and anabolic steroid examples. The presented data, protocols, and workflows offer a valuable resource for researchers and professionals in the field of drug development, facilitating the design and characterization of next-generation long-acting therapeutics. The continued application and refinement of this approach hold significant promise for improving treatment adherence and patient outcomes in a variety of chronic diseases.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Fluphenazine - Wikipedia [en.wikipedia.org]

- 4. ncpz.ru [ncpz.ru]

- 5. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Haloperidol (route of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nandrolone this compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nandrolone this compound CAS#: 360-70-3 [m.chemicalbook.com]

- 12. Long-term antipsychotic treatments and crossover studies in rats: differential effects of typical and atypical agents on the expression of antioxidant enzymes and membrane lipid peroxidation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Decanoate: A Technical Guide to its History and Evolution in Long-Acting Injectables

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of long-acting injectable (LAI) drug delivery systems represents a paradigm shift in the management of chronic diseases, most notably in the realm of psychiatric disorders. By providing sustained therapeutic drug concentrations over extended periods, LAIs offer a powerful tool to improve patient adherence, reduce relapse rates, and enhance overall clinical outcomes. At the core of the pioneering LAI technology lies the decanoate ester, a long-chain fatty acid that has been instrumental in the development of numerous successful long-acting formulations. This technical guide provides an in-depth exploration of the history, evolution, and underlying scientific principles of this compound's use in LAIs. We will delve into the physicochemical properties, pharmacokinetic profiles, and the experimental methodologies used to characterize these pivotal drug delivery systems.

A Historical Perspective: The Dawn of Long-Acting Injectables

The journey of this compound in LAIs began in the mid-20th century, driven by the pressing need to address poor medication adherence in patients with schizophrenia. The first generation of LAI antipsychotics utilized an oil-based depot technology, where the active pharmaceutical ingredient (API) was chemically modified to create a more lipophilic prodrug.

The pioneering work in this field is largely attributed to G.R. Daniel at Squibb & Sons, leading to the development of fluphenazine enanthate in 1966, followed by the more enduring fluphenazine this compound in 1968.[1][2] The this compound ester, with its ten-carbon chain, offered a slower release profile and a longer duration of action compared to its enanthate counterpart.[3] This innovation was a significant milestone, contributing to the deinstitutionalization movement and the rise of community-based psychiatric care by enabling more reliable medication management outside of a hospital setting.[1][4]

Following the success of fluphenazine this compound, other first-generation antipsychotics were formulated as this compound esters, including haloperidol this compound, which was approved in 1986.[5] These early LAIs were typically formulated in vegetable oils, such as sesame oil, which served as the vehicle for the intramuscular depot injection.[6][7]

The Science of this compound Esters: Mechanism of Protracted Release

The efficacy of this compound-based LAIs hinges on a simple yet elegant principle: increasing the lipophilicity of the parent drug to slow its release from an oily depot at the site of injection. This is achieved through the process of esterification, where a hydroxyl group on the active drug molecule is covalently linked to decanoic acid.

Physicochemical Properties

The addition of the this compound moiety dramatically alters the physicochemical properties of the drug, most importantly its partition coefficient (log P). A higher log P value signifies greater lipid solubility, which is the cornerstone of the depot effect. This increased lipophilicity ensures that the prodrug remains preferentially in the oil-based vehicle after intramuscular injection, forming a localized reservoir.[1]

The Release and Activation Cascade

The release of the active drug from the depot is a multi-step process governed by passive diffusion and enzymatic hydrolysis.

-

Partitioning and Diffusion: The highly lipophilic this compound prodrug slowly partitions from the oil vehicle into the surrounding aqueous interstitial fluid. The rate of this process is influenced by the viscosity of the oil vehicle and the surface area of the oil depot.[4][6]

-

Enzymatic Hydrolysis: Once in the aqueous environment of the muscle tissue or systemic circulation, the ester bond of the this compound prodrug is cleaved by endogenous non-specific esterases, releasing the active parent drug and decanoic acid, a naturally occurring fatty acid.[4][8]

This slow, continuous release and subsequent activation of the drug results in sustained plasma concentrations over several weeks, a stark contrast to the fluctuating levels seen with daily oral dosing.

Pharmacokinetic Profiles of Key this compound Long-Acting Injectables

The pharmacokinetic profiles of this compound LAIs are characterized by a delayed time to reach maximum plasma concentration (Tmax), a prolonged apparent half-life (t1/2), and relatively stable steady-state concentrations with regular administration. These parameters are crucial for determining the appropriate dosing interval and ensuring consistent therapeutic efficacy.

| Drug | Formulation | Tmax (days) | Apparent Half-life (days) | Dosing Interval |

| Fluphenazine this compound | 25 mg/mL in sesame oil | 0.3 - 0.4[9] | 6.8 - 9.6[9] | 2 to 3 weeks[10] |

| Haloperidol this compound | 50 mg/mL or 100 mg/mL in sesame oil | 3 - 9[7] | ~21[7] | 3 to 4 weeks[10] |

| Zuclopenthixol this compound | 200 mg/mL in thin vegetable oil (Viscoleo®) | ~7[11][12] | ~19[13] | 1 to 4 weeks[10] |

| Flupenthixol this compound | 20 mg/mL or 100 mg/mL in thin vegetable oil (Viscoleo®) | 4 - 7[14] | ~17[8] | 2 to 4 weeks[10] |

Experimental Protocols for Characterization

The development and quality control of this compound-based LAIs rely on a suite of specialized in vitro and in vivo experimental protocols.

In Vitro Drug Release Testing

Simulating the in vivo release of a highly lipophilic drug from an oil-based matrix presents significant challenges. Standard dissolution apparatuses often require modification to handle the non-aqueous nature of the formulation.

A Typical Protocol for In Vitro Release of a this compound LAI:

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) with modifications, such as the use of dialysis sacs or enhancer cells, or USP Apparatus 4 (Flow-Through Cell).[15]

-

Release Medium: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) often containing a surfactant (e.g., polysorbate 80) to enhance the solubility of the released drug and maintain sink conditions.

-

Procedure:

-

A precise volume of the this compound LAI formulation is carefully introduced into the testing apparatus. For paddle methods, the formulation may be contained within a dialysis bag with a defined molecular weight cutoff to allow diffusion of the released drug into the surrounding medium.

-

The apparatus is maintained at a constant temperature (typically 37°C) and agitation rate.

-

At predetermined time intervals, samples of the release medium are withdrawn.

-

The concentration of the released drug in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

-

Data Analysis: The cumulative amount of drug released over time is plotted to generate a release profile.

In Vivo Pharmacokinetic Studies

Animal models are essential for determining the in vivo pharmacokinetic profile of a new this compound LAI before human trials.

A General Protocol for a Preclinical Pharmacokinetic Study:

-

Animal Model: Typically, rats or dogs are used. The choice of species may depend on metabolic similarities to humans.

-

Dosing: A single intramuscular injection of the this compound LAI is administered at a dose scaled to the animal's body weight.

-

Blood Sampling: Blood samples are collected at multiple time points post-dose. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. For a long-acting formulation, this may involve sampling over several weeks.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of both the this compound prodrug and the active parent drug in the plasma samples are quantified using a sensitive and specific analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and apparent half-life.

Stability Testing

Ensuring the chemical and physical stability of the oil-based formulation is critical for product quality and shelf-life.

A Standard Stability Testing Protocol:

-

Storage Conditions: The LAI formulation is stored under various temperature and humidity conditions as prescribed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines (e.g., 25°C/60% RH for long-term stability, 40°C/75% RH for accelerated stability).

-

Testing Intervals: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analytical Tests: At each time point, the samples are tested for:

-

Appearance: Visual inspection for color change, precipitation, or phase separation.

-

Assay: Quantification of the this compound prodrug to ensure it remains within the specified limits.

-

Related Substances/Impurities: Detection and quantification of any degradation products.

-

Viscosity: Measurement to ensure the physical properties of the oil vehicle remain consistent.

-

Sterility and Endotoxins: To ensure the product remains safe for injection.

-

Signaling Pathways of Active Moieties

The therapeutic effects of this compound LAIs are mediated by the active drug following its release and hydrolysis. For the first-generation antipsychotics commonly formulated with this compound, the primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, these drugs are often non-selective and interact with other receptors, contributing to both their therapeutic profile and side effects.

The Evolution and Future of this compound in LAIs

While the first-generation this compound LAIs were revolutionary, they were not without their limitations, including the potential for extrapyramidal side effects associated with high D2 receptor occupancy. The advent of second-generation ("atypical") antipsychotics, with their broader receptor binding profiles and generally more favorable side-effect profiles, led to the development of new LAI technologies. These newer formulations often utilize different long-acting strategies, such as microparticle encapsulation (e.g., risperidone) or nanocrystal suspensions (e.g., paliperidone palmitate), and are typically aqueous-based, which can reduce injection site pain.[5]

Despite these advancements, the foundational principles established by the early this compound esters continue to inform the development of new long-acting therapeutics. The strategy of increasing lipophilicity through esterification with a fatty acid remains a viable and effective approach for achieving sustained drug delivery. The simplicity, cost-effectiveness, and long history of clinical success ensure that this compound and other fatty acid esters will continue to be a valuable tool in the arsenal of drug development professionals.

Conclusion

The history of this compound in long-acting injectables is a testament to the power of innovative formulation science to address critical unmet medical needs. From its origins in improving adherence in schizophrenia treatment to its enduring influence on the design of modern drug delivery systems, the this compound ester has left an indelible mark on pharmaceutical development. A thorough understanding of its history, physicochemical properties, and the experimental methodologies used for its characterization is essential for any researcher or scientist working in the field of long-acting drug delivery. The principles pioneered with this compound continue to provide a robust foundation for the development of the next generation of long-acting therapeutics, promising to further improve the lives of patients with chronic diseases.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. karger.com [karger.com]

- 5. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Haloperidol this compound in Rats [jstage.jst.go.jp]

- 7. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mims.com [mims.com]

- 10. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychiatry.ru [psychiatry.ru]

- 13. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. researchgate.net [researchgate.net]

The Decanoate Prodrug Strategy: An In-depth Technical Guide to Extending Drug Half-Life

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pursuit of optimizing drug efficacy and patient compliance has led to the development of various long-acting injectable (LAI) formulations. Among these, the decanoate prodrug strategy stands out as a clinically validated and widely implemented approach to significantly extend the half-life of therapeutic agents. This strategy involves the esterification of a parent drug with decanoic acid, a ten-carbon fatty acid, to create a highly lipophilic prodrug. When formulated as an oily depot injection for intramuscular administration, this prodrug is released slowly into the systemic circulation and is subsequently hydrolyzed by endogenous esterases to regenerate the active parent drug. This controlled release mechanism transforms drugs with short intrinsic half-lives into therapies that can be administered weeks or even months apart, thereby improving patient adherence and providing stable plasma concentrations. This technical guide provides a comprehensive overview of the this compound prodrug strategy, including its mechanism of action, pharmacokinetic profile, and practical application in drug development, supplemented with detailed experimental protocols and visualizations of key biological pathways.

The Core Principle: Mechanism of Action

The this compound prodrug strategy is a powerful tool for extending the duration of action of a drug by modifying its physicochemical properties. The core of this strategy lies in temporarily masking a functional group of the parent drug, typically a hydroxyl or an amine group, through esterification with decanoic acid. This chemical modification dramatically increases the lipophilicity of the drug molecule.

The process can be broken down into the following key stages:

-

Esterification: The parent drug is chemically modified by covalently linking it to decanoic acid, forming a this compound ester. This reaction is typically carried out during the drug synthesis process.

-

Formulation: The resulting highly lipophilic this compound prodrug is then dissolved in a sterile, non-aqueous, oily vehicle, such as sesame oil or castor oil. This oil-based solution serves as the depot for the prodrug upon injection.[1]

-

Administration and Depot Formation: The formulation is administered via deep intramuscular injection. Due to its high lipophilicity and low aqueous solubility, the prodrug partitions into the oily vehicle and forms a depot within the muscle tissue.[2]

-

Slow Release: From this intramuscular depot, the this compound prodrug is slowly released into the surrounding interstitial fluid and subsequently into the systemic circulation. The rate of release is governed by the partitioning of the prodrug from the oil vehicle into the aqueous environment of the tissue fluid.

-

Enzymatic Hydrolysis: Once in the bloodstream, the this compound ester is recognized and hydrolyzed by endogenous esterases, which are ubiquitous in plasma, liver, and other tissues.[3][4] This enzymatic cleavage breaks the ester bond, releasing the active parent drug and decanoic acid, a naturally occurring fatty acid that is subsequently metabolized.

This entire process is characterized by "flip-flop" kinetics, where the rate of drug absorption from the depot site is significantly slower than the rate of elimination of the active drug from the body.[2][5] This slow, continuous release and subsequent activation are what lead to the sustained therapeutic plasma concentrations and the dramatically extended half-life of the drug.

Pharmacokinetic Profile and Advantages

The primary advantage of the this compound prodrug strategy is the profound alteration of the parent drug's pharmacokinetic profile, leading to a significantly extended half-life. This translates into a reduced dosing frequency, which can dramatically improve patient compliance, particularly for chronic conditions.

Key Pharmacokinetic Changes:

-

Prolonged Half-Life: The apparent elimination half-life of the drug is extended from hours to weeks or even months.

-

Reduced Cmax: The peak plasma concentration (Cmax) is generally lower compared to oral formulations, which can reduce the incidence of dose-related side effects.

-

Delayed Tmax: The time to reach peak plasma concentration (Tmax) is significantly delayed.

-

Stable Plasma Concentrations: After reaching a steady state, the this compound prodrug provides more stable plasma concentrations of the active drug, minimizing the peaks and troughs seen with more frequent dosing regimens.

Marketed this compound Prodrugs: A Comparative Overview

The this compound prodrug strategy has been successfully applied to a variety of therapeutic agents, most notably in the field of antipsychotics for the treatment of schizophrenia and other psychotic disorders. The following table summarizes key quantitative data for several marketed this compound prodrugs.

| Prodrug | Parent Drug | Therapeutic Class | Half-Life of Parent Drug (Oral) | Apparent Half-Life of this compound Prodrug | Dosing Frequency | Oil Vehicle |

| Fluphenazine this compound | Fluphenazine | Antipsychotic | 6-8 hours[6] | ~7-10 days[1] to 14 days[7] | Every 2-4 weeks[1] | Sesame Oil[1] |

| Haloperidol this compound | Haloperidol | Antipsychotic | ~20 hours | ~3 weeks[1] | Every 4 weeks[1] | Sesame Oil[1] |

| Zuclopenthixol this compound | Zuclopenthixol | Antipsychotic | ~20 hours | ~19 days[1] | Every 2-4 weeks[1] | Viscoleo® (Medium-chain triglycerides)[1][8] |

| Flupentixol this compound | Flupentixol | Antipsychotic | ~35 hours | ~17 days[1] | Every 2-3 weeks[1] | Viscoleo® (Medium-chain triglycerides)[1] |

| Nandrolone this compound | Nandrolone | Anabolic Steroid | Not applicable (not used orally) | ~6-12 days | Every 2-4 weeks | Arachis Oil |

| Abiraterone this compound (PRL-02) | Abiraterone | Anticancer | ~12 hours | Sustained release for at least 14 weeks (in monkeys)[9] | Every 12 weeks (in clinical trials)[10] | Not specified |

Experimental Protocols

The development of a this compound prodrug involves a series of key experiments to synthesize, characterize, and evaluate its performance both in vitro and in vivo.

Synthesis of this compound Prodrugs

The synthesis of a this compound ester prodrug is typically achieved through esterification of the parent drug with decanoyl chloride or decanoic acid. The following is a generalized protocol based on the synthesis of nalbuphine this compound.

Materials:

-

Parent drug containing a hydroxyl or primary/secondary amine group

-

Decanoyl chloride or Decanoic acid

-

Anhydrous organic solvent (e.g., methylene chloride, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) or coupling agents (e.g., DCC, EDC with DMAP)

-

Inert gas (e.g., argon or nitrogen)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus (magnetic stirrer)

-

Cooling bath (ice bath)

-

Purification system (e.g., column chromatography with silica gel)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Dissolution: Dissolve the parent drug in an appropriate anhydrous organic solvent in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Add a tertiary amine base to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add decanoyl chloride dropwise to the stirred solution. If using decanoic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP) is typically required.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time (e.g., 3-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction and wash the organic phase with an aqueous solution (e.g., 10% sodium carbonate, water) to remove unreacted reagents and byproducts.

-

Purification: Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified this compound prodrug using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Enzymatic Hydrolysis

This assay evaluates the rate at which the this compound prodrug is converted back to the active parent drug in the presence of esterases.

Materials:

-

This compound prodrug

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Enzyme source (e.g., porcine liver esterase, human plasma, liver microsomes)

-

Incubator or water bath at 37 °C

-

Quenching solvent (e.g., acetonitrile)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the this compound prodrug in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare the enzyme solution in the buffer.

-

Incubation: In a microcentrifuge tube, add the buffer solution and pre-warm to 37 °C.

-

Initiation of Reaction: Add a small volume of the prodrug stock solution to the pre-warmed buffer to achieve the desired final concentration. Initiate the hydrolysis reaction by adding the enzyme solution.

-

Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile) to precipitate the proteins (enzymes).

-

Sample Preparation: Vortex the quenched sample and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of both the remaining prodrug and the newly formed parent drug using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Plot the concentration of the parent drug versus time to determine the rate of hydrolysis.

In Vivo Pharmacokinetic Studies

These studies are crucial for determining the half-life, Cmax, Tmax, and overall exposure (AUC) of the parent drug after administration of the this compound prodrug in an animal model.

Materials:

-

This compound prodrug formulated in a sterile oily vehicle

-

Animal model (e.g., Sprague-Dawley rats, beagle dogs)

-

Syringes and needles for intramuscular injection

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Freezer for sample storage (-80 °C)

-

Analytical instrument for bioanalysis (LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for a sufficient period before the study.

-

Dosing: Administer a single intramuscular injection of the this compound prodrug formulation to each animal at a specified dose.

-

Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and at various time points post-dose such as 1, 6, 24 hours, and on days 2, 4, 7, 14, 21, 28, etc.). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Storage: Store the plasma samples at -80 °C until analysis.

-

Bioanalysis: Extract the drug and prodrug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentrations of the parent drug and, if necessary, the prodrug in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), Cmax, Tmax, and area under the curve (AUC).

Relevant Signaling Pathways

The therapeutic effect of the parent drug released from its this compound prodrug is exerted through interaction with specific biological targets. Understanding these signaling pathways is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling (Antipsychotics)

Many first-generation antipsychotics that utilize the this compound prodrug strategy, such as haloperidol and fluphenazine, function as antagonists of the dopamine D2 receptor.[3] In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms (e.g., hallucinations, delusions). By blocking D2 receptors, these drugs inhibit dopamine-mediated signaling, thereby alleviating these symptoms.

Androgen Receptor Signaling (Hormonal Therapies)

Prodrugs like nandrolone this compound are converted to the active androgen, nandrolone, which then binds to and activates the androgen receptor (AR). The AR is a ligand-activated transcription factor. Upon binding to an androgen, the receptor translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, regulating the transcription of target genes involved in various physiological processes, including muscle growth.

Conclusion

The this compound prodrug strategy represents a robust and clinically successful platform for extending the half-life of drugs, thereby improving their pharmacokinetic profiles and enhancing patient adherence. By leveraging the principles of lipophilicity and enzymatic activation, this approach allows for the development of long-acting injectable formulations that can transform the management of chronic diseases. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel this compound prodrugs, paving the way for the development of next-generation long-acting therapeutics. As our understanding of drug delivery and disposition continues to evolve, the this compound strategy will undoubtedly remain a cornerstone of formulation science.

References

- 1. researchgate.net [researchgate.net]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. A Holistic Review of the Preclinical Landscape for Long-Acting Anti-infective Drugs Using HIV as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz dot file example · GitHub [gist.github.com]

- 5. akjournals.com [akjournals.com]

- 6. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Applications of Nandrolone Decanoate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone decanoate, a synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research for its therapeutic potential in a variety of clinical conditions characterized by catabolic states. This technical guide provides an in-depth overview of the core therapeutic applications of nandrolone this compound, with a focus on its use in managing HIV-associated wasting syndrome, osteoporosis, and anemia of chronic kidney disease. We delve into the molecular mechanisms of action, present quantitative data from key clinical trials in structured tabular formats, and provide detailed experimental protocols for preclinical and clinical evaluation. Furthermore, this guide utilizes Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with nandrolone this compound's therapeutic effects.

Introduction

Nandrolone this compound is an injectable AAS that exhibits strong anabolic and moderate androgenic properties.[1] Its chemical structure, a modification of testosterone, results in a higher ratio of anabolic to androgenic effects, making it a candidate for therapeutic applications where muscle growth and tissue repair are desired with minimized androgenic side effects.[2] This guide will explore the scientific basis and clinical evidence for its use in specific patient populations.

Mechanism of Action